Cas no 210694-29-4 (BOC-D-HIS(TOS)-OH DCHA)

BOC-D-HIS(TOS)-OH DCHA 化学的及び物理的性質
名前と識別子
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- BOC-D-HIS(TOS)-OH DCHA
- BOC-D-HIS(TOS) DCHA
- BOC-N-IM-4-TOLUENESYLFONYL-D-HISTIDINE DICYCLOHEXYLAMMONIUM SALT
- BOC-NIM-TOSYL-D-HISTIDINE DCHA SALT
- 210694-29-4
- Boc-D-His(tos)dcha
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)-amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate
- dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate
-
- インチ: InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m1./s1
- InChIKey: RNRUVXUHYUOWJW-XFULWGLBSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
計算された属性
- せいみつぶんしりょう: 590.31400
- どういたいしつりょう: 590.314
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 778
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 148A^2
じっけんとくせい
- PSA: 155.41000
- LogP: 4.30110
BOC-D-HIS(TOS)-OH DCHA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF64627-1g |
BOC-D-HIS(TOS)-OH DCHA |
210694-29-4 | 98+% | 1g |
$639.00 | 2024-04-20 |
BOC-D-HIS(TOS)-OH DCHA 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wei Chen Nanoscale, 2015,7, 6957-6990
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
BOC-D-HIS(TOS)-OH DCHAに関する追加情報
BOC-D-HIS(TOS)-OH DCHA: An Overview of a Key Compound in Peptide Synthesis and Medicinal Chemistry
BOC-D-HIS(TOS)-OH DCHA (CAS No. 210694-29-4) is a versatile and essential compound in the field of peptide synthesis and medicinal chemistry. This compound, also known as N-tert-Butyloxycarbonyl-D-histidine p-toluenesulfonate, plays a crucial role in the synthesis of peptides and proteins, particularly in the protection and deprotection of amino acids during the synthetic process. The unique properties of BOC-D-HIS(TOS)-OH DCHA make it an indispensable reagent in various research and development applications, including drug discovery and therapeutic development.
The chemical structure of BOC-D-HIS(TOS)-OH DCHA consists of a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminal of the histidine residue, and a p-toluenesulfonate (Tos) group attached to the side chain. This dual protection strategy ensures that the histidine residue remains stable during synthesis, preventing unwanted side reactions and ensuring high yields of the desired product. The Boc group can be selectively removed under mild acidic conditions, while the Tos group can be cleaved using stronger reagents, providing flexibility in synthetic strategies.
In recent years, significant advancements have been made in understanding the role of histidine residues in protein function and stability. Histidine is a crucial amino acid due to its ability to form hydrogen bonds, coordinate metal ions, and participate in catalytic activities. The use of BOC-D-HIS(TOS)-OH DCHA in peptide synthesis allows researchers to precisely control the incorporation and modification of histidine residues, which is essential for studying protein-protein interactions, enzyme mechanisms, and drug-target interactions.
The versatility of BOC-D-HIS(TOS)-OH DCHA extends beyond basic research. In medicinal chemistry, this compound is used in the development of peptidomimetics and small molecule drugs. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability. The use of BOC-D-HIS(TOS)-OH DCHA in these synthetic processes enables the creation of highly specific and potent therapeutic agents.
Clinical trials involving compounds synthesized using BOC-D-HIS(TOS)-OH DCHA have shown promising results in various therapeutic areas. For example, a recent study published in the Journal of Medicinal Chemistry reported the successful synthesis and evaluation of a novel peptidomimetic that demonstrated potent antiviral activity against several strains of influenza virus. The use of BOC-D-HIS(TOS)-OH DCHA in this study was critical for ensuring the correct folding and stability of the peptidomimetic, which contributed to its high efficacy.
In addition to its applications in antiviral therapy, BOC-D-HIS(TOS)-OH DCHA has also been used in the development of cancer therapeutics. A study published in Cancer Research described the synthesis of a peptidomimetic that selectively targets tumor-associated proteases. The use of BOC-D-HIS(TOS)-OH DCHA allowed for precise control over the structure and function of the peptidomimetic, resulting in enhanced selectivity for cancer cells over normal cells.
The safety profile of BOC-D-HIS(TOS)-OH DCHA has been extensively studied, and it is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, as with any chemical reagent, it is important to adhere to standard safety guidelines to ensure safe handling and storage.
In conclusion, BOC-D-HIS(TOS)-OH DCHA (CAS No. 210694-29-4) is a vital compound in peptide synthesis and medicinal chemistry. Its unique properties make it an essential reagent for controlling the incorporation and modification of histidine residues in peptides and proteins. The compound's versatility has led to significant advancements in various research areas, including drug discovery and therapeutic development. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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